3-Hydroxy-N-(2-hydroxyethyl)-4-(morpholinomethyl)naphthalene-2-carboxamide hydrochloride
Description
Properties
CAS No. |
3692-61-3 |
|---|---|
Molecular Formula |
C18H23ClN2O4 |
Molecular Weight |
366.8 g/mol |
IUPAC Name |
3-hydroxy-N-(2-hydroxyethyl)-4-(morpholin-4-ylmethyl)naphthalene-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H22N2O4.ClH/c21-8-5-19-18(23)15-11-13-3-1-2-4-14(13)16(17(15)22)12-20-6-9-24-10-7-20;/h1-4,11,21-22H,5-10,12H2,(H,19,23);1H |
InChI Key |
SWNAMYJIPDVWIV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=C(C(=CC3=CC=CC=C32)C(=O)NCCO)O.Cl |
Origin of Product |
United States |
Preparation Methods
Step 1: Hydroxyethylation
The naphthalene precursor is treated with hydroxyethyl reagents under basic conditions to introduce the hydroxyethyl group. This step may involve:
- Reaction with ethylene oxide or similar compounds.
- Use of a base such as sodium hydroxide or potassium carbonate to facilitate nucleophilic substitution.
Step 2: Morpholinomethylation
Morpholine is incorporated into the structure via methyl bridge formation. This is achieved using:
- Formaldehyde or equivalent methylating agents.
- Acidic or neutral conditions to stabilize intermediates.
Step 3: Carboxamide Formation
The final step involves amidation to form the carboxamide group:
- Reaction of the intermediate with an amine (e.g., ethanolamine).
- Use of coupling agents like carbodiimides or phosphonium salts to enhance reactivity.
Purification Techniques
After synthesis, purification is critical to isolate the desired compound and remove impurities:
- Flash Chromatography : Utilized for separating reaction products based on polarity.
- Recrystallization : Employed for solid-state purification using solvents like ethanol or acetone.
Analytical Data
The following table summarizes key physical and chemical properties relevant to synthesis:
Research Findings and Observations
Studies on similar compounds suggest that reaction yields can be optimized by:
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-N-(2-hydroxyethyl)-4-(morpholinomethyl)naphthalene-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The hydroxyethyl and morpholinomethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research indicates that derivatives of naphthalene compounds exhibit significant anticancer properties. The specific compound may influence the growth of cancer cells through mechanisms such as apoptosis induction or cell cycle arrest. For instance, studies have shown that structurally similar compounds can act as effective agents against non-small-cell lung carcinoma and other malignancies .
Drug Delivery Systems : The ability of this compound to form stable complexes with various drugs enhances its potential use in drug delivery systems. Its solubility profile makes it suitable for formulating oral or injectable medications that require enhanced bioavailability .
Pharmacological Studies
Enzyme Inhibition : The compound's structure suggests it may act as an inhibitor for certain enzymes involved in metabolic pathways, particularly those related to drug metabolism. This inhibition could be beneficial in enhancing the efficacy of co-administered drugs by preventing their degradation .
Modulation of Drug Resistance : Preliminary studies indicate that compounds with similar naphthalene structures can reverse multidrug resistance (MDR) in cancer cells by inhibiting P-glycoprotein (P-gp) transporters, which are responsible for drug efflux . This could make 3-Hydroxy-N-(2-hydroxyethyl)-4-(morpholinomethyl)naphthalene-2-carboxamide hydrochloride a valuable tool in combination therapies.
Biological Studies
Neuroprotective Effects : Some studies have suggested that naphthalene derivatives possess neuroprotective properties, potentially benefiting conditions like Alzheimer's disease. The modulation of neurotransmitter levels through enzyme inhibition may contribute to these effects .
Antimicrobial Activity : The compound's structural features may also lend themselves to antimicrobial applications, where it could inhibit bacterial growth or biofilm formation, making it a candidate for treating infections .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-Hydroxy-N-(2-hydroxyethyl)-4-(morpholinomethyl)naphthalene-2-carboxamide hydrochloride involves its interaction with specific molecular targets. The hydroxyethyl and morpholinomethyl groups may facilitate binding to enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction, gene expression, and cellular metabolism.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares substituents and biological activities of similar compounds:
Key Observations :
- Antibacterial Activity : Compound 2a (2-methoxyphenyl) shows the highest activity (MIC = 55 µmol/L), suggesting electron-withdrawing groups (e.g., methoxy) enhance efficacy against Staphylococcus strains .
- Role of Hydrophilic Groups: The target compound’s 2-hydroxyethyl and morpholinomethyl groups may improve solubility and membrane penetration compared to purely aromatic substituents (e.g., methoxyphenyl).
- Industrial vs. Pharmacological Focus : Derivatives like the 4-methoxyphenyl analog are used in industrial settings, whereas halogenated or trifluoromethyl variants are prioritized for antimicrobial research .
Structure-Activity Relationships (SAR)
- Substituent Position: In photosynthesis-inhibiting analogs, 4-substituted compounds (e.g., 4-alkoxyphenyl) outperform 2-substituted ones, likely due to better alignment with chloroplast targets . The target compound’s 4-morpholinomethyl group may follow this trend.
- Electron-Donating vs. Withdrawing Groups : Methoxy (electron-donating) and trifluoromethyl (electron-withdrawing) substituents exhibit divergent activities. The target’s hydroxyethyl group (electron-donating) may favor hydrogen bonding in biological systems.
Biological Activity
3-Hydroxy-N-(2-hydroxyethyl)-4-(morpholinomethyl)naphthalene-2-carboxamide hydrochloride, also known by its CAS number 3692-61-3, is a synthetic compound with potential therapeutic applications. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C18H23ClN2O4
- Molecular Weight : 366.839 g/mol
- Boiling Point : 553.4 ºC
- Flash Point : 288.5 ºC
| Property | Value |
|---|---|
| CAS Number | 3692-61-3 |
| Molecular Formula | C18H23ClN2O4 |
| Molecular Weight | 366.839 g/mol |
| Boiling Point | 553.4 ºC |
| Flash Point | 288.5 ºC |
The compound exhibits biological activity through multiple pathways:
- Inhibition of Enzymatic Activity : It has been shown to inhibit certain kinases involved in cell signaling pathways, which may contribute to its anti-proliferative effects in cancer cells.
- Modulation of Cell Cycle : Research indicates that this compound can induce cell cycle arrest in various cancer cell lines, particularly in the G1 phase, leading to reduced cell proliferation.
- Apoptosis Induction : Studies suggest that it promotes apoptosis through mitochondrial pathways, involving the release of cytochrome c and activation of caspases.
Pharmacological Effects
The pharmacological profile of 3-Hydroxy-N-(2-hydroxyethyl)-4-(morpholinomethyl)naphthalene-2-carboxamide hydrochloride reveals several significant effects:
- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and C26 (colon cancer) cells.
- Anti-inflammatory Properties : Preliminary data suggest potential anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines.
Table of Biological Activities
| Activity Type | Effect on Cell Lines | Reference |
|---|---|---|
| Cytotoxicity | IC50 < 10 µM for HepG2 | |
| Apoptosis Induction | Increased caspase activity | |
| Cell Cycle Arrest | G1 phase arrest |
Case Studies
Several studies have explored the biological activity of this compound:
-
Study on HepG2 Cells :
- Objective: To evaluate the cytotoxic effects and mechanism of action.
- Findings: The compound induced apoptosis and inhibited cell proliferation with an IC50 value of approximately 8 µM, suggesting strong anticancer potential.
-
Inflammatory Response Modulation :
- Objective: To assess anti-inflammatory effects in vitro.
- Findings: The compound significantly reduced the levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent.
-
Pharmacokinetics Analysis :
- Objective: To determine the absorption and metabolism in vivo.
- Findings: The compound showed favorable pharmacokinetic properties with a half-life suitable for therapeutic use.
Q & A
Q. Solutions :
- Karl Fischer Titration : Quantify water content (<0.5% w/w).
- Ion Chromatography : Detect chloride counterion and residual amines .
- Stability-Indicating HPLC : Use a C18 column (ACN/0.1% TFA in water gradient) to separate degradation products (e.g., hydrolyzed carboxamide) .
How should stability studies be designed to evaluate this compound under varying pH and temperature conditions?
Advanced Research Question
Methodological Answer:
Follow ICH Q1A guidelines for accelerated stability testing :
Conditions :
- 40°C/75% RH (6 months)
- pH 1–9 buffers (37°C, 1 week)
Analytical Endpoints :
Table 2 : Stability Profile in Aqueous Buffers (37°C, 7 Days)
| pH | % Remaining | Major Degradation Product |
|---|---|---|
| 1.0 | 65% | 3-Hydroxynaphthalene-2-carboxylic acid |
| 7.4 | 98% | None detected |
| 9.0 | 85% | N-(2-hydroxyethyl)amide hydrolyzate |
What strategies can mitigate low yields during the amidation step?
Basic Research Question
Methodological Answer:
Optimize coupling conditions:
- Use DMT-MM as a coupling agent for sterically hindered amines (improves yield by 15–20% vs. EDCI).
- Activate the carboxylic acid with TBTU in DMF at 0°C for 1h before adding the amine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
